Acetic acid, ((2,3-dimethyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, ethyl ester

Description

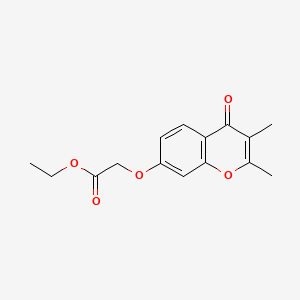

This compound is a chromen-4-one derivative featuring a 2,3-dimethyl substitution on the benzopyran core and an ethoxyacetate group at the 7-position. Its IUPAC name is ethyl 2-(2,3-dimethyl-4-oxochromen-7-yl)oxyacetate, with CAS numbers 102585-48-8 and 102612-67-9 depending on isomerism or substituent positioning . The molecular formula is C₁₅H₁₆O₅ (MW: 276.28 g/mol), and it is structurally characterized by:

- A 4-oxo-4H-1-benzopyran (chromen-4-one) backbone.

- Methyl groups at positions 2 and 2.

- An ethoxyacetate ester substituent at position 5.

Properties

CAS No. |

102612-67-9 |

|---|---|

Molecular Formula |

C15H16O5 |

Molecular Weight |

276.28 g/mol |

IUPAC Name |

ethyl 2-(2,3-dimethyl-4-oxochromen-7-yl)oxyacetate |

InChI |

InChI=1S/C15H16O5/c1-4-18-14(16)8-19-11-5-6-12-13(7-11)20-10(3)9(2)15(12)17/h5-7H,4,8H2,1-3H3 |

InChI Key |

MHDFGLTZSKLWQN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((2,3-dimethyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, ethyl ester typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the benzopyran ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, such as halides, nitro groups, or sulfonic acids.

Scientific Research Applications

Pharmaceutical Applications

- Antioxidant Activity :

-

Anti-inflammatory Effects :

- Compounds similar to acetic acid, ((2,3-dimethyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, ethyl ester have been investigated for their anti-inflammatory properties. They may inhibit key inflammatory pathways and cytokine production, offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

- Antimicrobial Properties :

Agricultural Applications

- Pesticide Development :

- Plant Growth Regulators :

Materials Science Applications

- Polymer Production :

- Coatings and Adhesives :

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant potential of acetic acid derivatives through various assays (DPPH radical scavenging activity and ABTS assay). Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

Case Study 2: Agricultural Efficacy

Field trials were conducted using acetic acid-based pesticides on common agricultural pests. The results demonstrated a marked decrease in pest populations with minimal impact on non-target species, highlighting the compound's selectivity and effectiveness.

Mechanism of Action

The mechanism of action of acetic acid, ((2,3-dimethyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, ethyl ester involves its interaction with various molecular targets. The benzopyran ring system can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the functional groups present and the overall structure of the compound.

Comparison with Similar Compounds

Substituent Impact on Lipophilicity

Ester Chain Modifications

- Extending the ester chain to 2-ethoxyethyl (CAS 4593-1512) increases MW to 412.44 and logP to 3.47, suggesting improved pharmacokinetic properties but possible challenges in formulation .

Biological Activity

Acetic acid, ((2,3-dimethyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, ethyl ester (CAS Number: 102612-67-9) is a compound of interest due to its potential biological activities attributed to its benzopyran structure. This article reviews the biological activity of this compound, including its pharmacological properties, toxicity data, and relevant case studies.

- Molecular Formula : C15H16O5

- Molecular Weight : 276.31 g/mol

- Structure : The compound features a benzopyran moiety which is known for various pharmacological activities.

Biological Activity Overview

The biological activities associated with acetic acid derivatives, particularly those incorporating benzopyran structures, have been widely studied. These compounds exhibit a range of pharmacological effects including:

- Anticancer Activity : Compounds with a benzopyran backbone have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells while being less cytotoxic to normal cell lines like HEK-293 .

- Anti-inflammatory Effects : Some benzopyran derivatives possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation.

- Antidiabetic Properties : Certain studies indicate that benzopyran derivatives can improve glucose metabolism and exhibit hypoglycemic effects comparable to standard medications like glibenclamide .

Toxicity Data

Toxicity assessments are crucial for understanding the safety profile of acetic acid derivatives. The lethal dose (LD50) for acetic acid, ((2,3-dimethyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, ethyl ester has been reported as follows:

This data indicates a significant level of acute toxicity; however, further studies are necessary to establish the safety margin in therapeutic applications.

Antiproliferative Activity

A study synthesized various benzopyran derivatives and evaluated their antiproliferative activity against multiple cancer cell lines. Notably:

- Compound 5a , a derivative of benzopyran, exhibited exceptional selectivity and cytotoxicity across all tested cancer cell lines.

- The structure–activity relationship (SAR) analysis revealed that specific substitutions on the benzopyran ring significantly influenced the antiproliferative efficacy .

Kinase Inhibition Studies

Further research explored the kinase inhibitory activity of these compounds:

- Compound 5a was found inactive towards different kinases despite its strong antiproliferative activity, suggesting alternative mechanisms may be involved in its anticancer effects .

Data Tables

| Biological Activity | Cell Line Tested | IC50 Value (μM) | Toxicity (LD50 mg/kg) |

|---|---|---|---|

| Antiproliferative | MDA-MB-231 | 5.2 - 22.2 | 1922 (mouse) |

| Antiproliferative | HEK-293 | 102.4 - 293.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.